2-Chloro-3-(4-(trifluoromethyl)piperidin-1-yl)pyrazine

Vue d'ensemble

Description

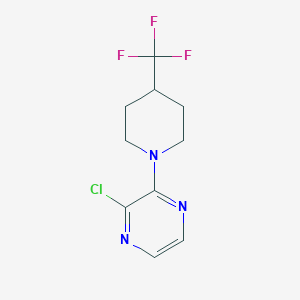

2-Chloro-3-(4-(trifluoromethyl)piperidin-1-yl)pyrazine is a chemical compound that features a pyrazine ring substituted with a chloro group and a piperidine ring bearing a trifluoromethyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(4-(trifluoromethyl)piperidin-1-yl)pyrazine typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized by reacting appropriate starting materials under conditions that facilitate the formation of the ring structure.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced into the piperidine ring using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Formation of the Pyrazine Ring: The pyrazine ring is formed by cyclization reactions involving appropriate precursors.

Substitution Reactions: :

Activité Biologique

Overview

2-Chloro-3-(4-(trifluoromethyl)piperidin-1-yl)pyrazine (CAS No. 1492851-07-6) is a synthetic compound characterized by a pyrazine ring substituted with a chloro group and a piperidine moiety that bears a trifluoromethyl group. This unique structure imparts various biological activities, making it a subject of interest in pharmaceutical research.

- Molecular Formula : C10H11ClF3N3

- Molecular Weight : 265.6626 g/mol

- IUPAC Name : 2-chloro-3-[4-(trifluoromethyl)piperidin-1-yl]pyrazine

- InChI Key : GSBRGZNRZJCPKO-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves:

- Formation of the piperidine ring.

- Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide.

- Cyclization to form the pyrazine ring.

- Substitution reactions to finalize the structure .

Anticancer Properties

Research indicates that compounds featuring trifluoromethyl-piperidine moieties exhibit significant anticancer activity. For instance, related compounds have shown potent inhibition against various cancer cell lines, including leukemia and solid tumors:

- IC50 Values : In studies, analogs with similar structures demonstrated IC50 values ranging from 0.87 μM to 7.89 nM against specific cancer targets, indicating strong inhibitory effects on tumor growth .

The biological activity of this compound may involve:

- Inhibition of Kinases : The compound has been studied for its ability to inhibit kinases such as FLT3 and DRAK2, which play critical roles in cancer cell proliferation and survival.

- Cell Cycle Arrest : Some derivatives induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .

Case Studies

Several studies have highlighted the potential applications of this compound in treating various cancers:

- Leukemia Models : In vitro studies demonstrated that compounds with similar structures effectively inhibited cell growth in MV4-11 xenograft models without significant toxicity .

- Solid Tumors : Research indicated that certain analogs could suppress tumor metastasis in animal models, showcasing their therapeutic potential.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | IC50 (μM) | Activity |

|---|---|---|---|

| This compound | Structure | Varies | Anticancer |

| 2-Chloro-3-(trifluoromethyl)pyridine | - | Higher than analogs | Antimicrobial |

| 3-(Trifluoromethyl)piperidine | - | N/A | Intermediate in synthesis |

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of 2-Chloro-3-(4-(trifluoromethyl)piperidin-1-yl)pyrazine is , with a molecular weight of approximately 265.66 g/mol. The compound features a pyrazine ring substituted with a chlorine atom and a piperidine moiety that includes a trifluoromethyl group. This unique structure contributes to its reactivity and potential biological activities.

Medicinal Chemistry

Therapeutic Potential: Research indicates that compounds similar to this compound exhibit significant biological activities, including anticancer and antimicrobial effects. The presence of the piperidine moiety is particularly relevant in drug design.

Case Study: Anticancer Activity

A study on related piperidine derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 breast cancer cells, with IC50 values indicating potent activity at concentrations as low as 50 µM over 72 hours.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MDA-MB-231 | 50 | |

| Compound B | MDA-MB-231 | 20 | |

| Compound C | A549 (Lung) | 30 |

Antimicrobial Research

Activity Against Pathogens: The antimicrobial properties of pyrazine derivatives have been explored extensively. Certain derivatives have shown significant activity against Mycobacterium tuberculosis strains, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 4 µg/mL.

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound X | M. tuberculosis (Standard) | 2 | |

| Compound Y | M. tuberculosis (Resistant) | 0.5 |

Chemical Synthesis

Intermediate in Organic Synthesis: This compound serves as an important intermediate in the synthesis of more complex organic molecules, contributing to the development of new pharmaceuticals and specialty chemicals.

Similar Compounds

| Compound | Description |

|---|---|

| 2-Chloropyrazine | A simpler analog with similar reactivity |

| 3-(4-(Trifluoromethyl)piperidin-1-yl)pyrazine | Closely related compound with similar structural features |

Uniqueness: The presence of both chloro and trifluoromethyl groups imparts distinct chemical and biological properties compared to its analogs, influencing reactivity and potential interactions with biological targets.

Propriétés

IUPAC Name |

2-chloro-3-[4-(trifluoromethyl)piperidin-1-yl]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClF3N3/c11-8-9(16-4-3-15-8)17-5-1-7(2-6-17)10(12,13)14/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSBRGZNRZJCPKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(F)(F)F)C2=NC=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.